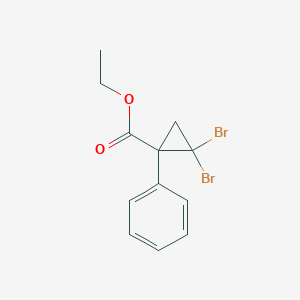

Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2O2/c1-2-16-10(15)11(8-12(11,13)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOSJIJWWURTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1(Br)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of ethyl cinnamate with dibromocarbene. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium tert-butoxide to generate the dibromocarbene intermediate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure the stability of the intermediate .

Chemical Reactions Analysis

Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols under mild conditions.

Reduction Reactions: The compound can be reduced to the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Scientific Research Applications

Organic Synthesis

Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it an essential reagent in organic synthesis.

Medicinal Chemistry

The compound is explored for its potential therapeutic effects in drug development. Its structural features allow for modifications that can enhance biological activity. Research has indicated that derivatives of this compound may exhibit promising activity against specific biological targets .

Material Science

In material science, this compound is utilized in developing new materials with tailored properties. This includes applications in polymers and resins, where its unique structure contributes to desired characteristics such as strength and flexibility .

Case Study 1: Synthesis of Therapeutic Compounds

A study demonstrated the use of this compound as a precursor for synthesizing new pharmaceutical compounds. Researchers modified the compound to enhance its affinity for specific receptors involved in disease pathways, leading to promising results in preclinical trials .

Case Study 2: Development of Advanced Materials

In another investigation, the compound was incorporated into polymer matrices to improve mechanical properties. The resulting materials exhibited enhanced durability and thermal stability, making them suitable for various industrial applications.

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in synthesizing various derivatives |

| Medicinal Chemistry | Development of new therapeutic agents | Modifications led to increased biological activity |

| Material Science | Creation of advanced materials with specific properties | Enhanced mechanical properties in polymer matrices |

Mechanism of Action

The mechanism of action of ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The presence of the dibromo-substituted cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Cyclopropane Derivatives

Functional Group and Substituent Effects

Ethyl 2,2-Dibromo-1-phenylcyclopropane-1-carboxylate

- Structure : Contains a highly electron-withdrawing dibromo group and an ester functional group.

- The ester group enhances electrophilicity at the carbonyl carbon, facilitating hydrolysis or transesterification.

- Applications : Likely employed as a synthetic intermediate for pharmaceuticals or agrochemicals due to its versatility in cross-coupling or cycloaddition reactions.

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

- Structure: Features a carboxamide group and a 4-methoxyphenoxy substituent.

- Reactivity: The carboxamide group is less reactive toward nucleophiles compared to esters, enhancing stability.

- Synthesis: Prepared via a diastereoselective protocol (dr 23:1) using cyclopropene precursors and phenolic reagents, achieving a 78% yield .

- Applications : Suitable for stereochemically controlled syntheses, such as chiral ligand development or bioactive molecule construction.

Related Cyclopropane Derivatives ()

Examples include:

- (2-Bromo-4-chlorophenyl)hydrazine (SY213015): A hydrazine derivative with halogen substituents, useful in heterocycle synthesis.

- (1S)-1-[4-(Phenylsulfanyl)phenyl]ethan-1-ol (SY213016): Contains a thioether and alcohol group, enabling sulfur-based coupling or oxidation reactions.

Key Comparison :

Biological Activity

Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate (C12H12Br2O2) is an organic compound notable for its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, alongside relevant research findings and case studies.

This compound has a molecular weight of 348.03 g/mol. Its synthesis typically involves the cyclopropanation of ethyl cinnamate with dibromocarbene, often facilitated by strong bases like sodium hydroxide or potassium tert-butoxide in inert solvents such as dichloromethane or tetrahydrofuran. The compound is characterized by its dibromo substitution on the cyclopropane ring, which enhances its reactivity towards nucleophiles and electrophiles.

The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. The presence of bromine atoms allows for substitution reactions with nucleophiles (e.g., amines or thiols) under mild conditions. Additionally, it can be reduced to cyclopropane derivatives or oxidized to form carboxylic acids or ketones .

1. Antimicrobial Activity

Research indicates that compounds containing cyclopropane rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various pathogenic bacteria and fungi .

2. Enzyme Inhibition

Studies highlight the compound's potential in inhibiting specific enzymes linked to disease mechanisms. Cyclopropane derivatives have been implicated in the inhibition of cholesteryl ester transfer protein (CETP), which is relevant for treating coronary heart disease .

3. Antitumor Activity

There is emerging evidence suggesting that this compound may exhibit antitumor properties. Its structural characteristics allow it to interact with cellular pathways involved in tumor progression .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry demonstrated that a series of dibromocyclopropanes exhibited potent antifungal activity against strains resistant to conventional treatments. The compound was effective in inhibiting fungal growth at low concentrations, indicating its potential as a lead compound for developing new antifungal agents .

Case Study 2: Enzyme Inhibition

In a pharmacological study, this compound was tested for its ability to inhibit CETP activity. Results showed a significant reduction in CETP-mediated cholesterol transfer, suggesting its utility in managing lipid profiles in patients at risk for cardiovascular diseases .

Comparative Analysis

The table below compares this compound with other similar compounds regarding their biological activities.

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Antitumor Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Ethyl 2,2-dichloro-1-phenylcyclopropane-1-carboxylate | Moderate | Low | Low |

| Ethyl 2-fluoro-1-phenylcyclopropane-1-carboxylate | Low | Moderate | High |

Q & A

Basic: What synthetic routes are commonly employed for Ethyl 2,2-dibromo-1-phenylcyclopropane-1-carboxylate, and what critical reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized precursor, such as a vinyl ester or α,β-unsaturated carbonyl compound, followed by dihalogenation. Key steps include:

- Cyclopropanation: Use transition-metal catalysts (e.g., Cu or Rh complexes) to facilitate ring closure under mild conditions .

- Dibromination: Electrophilic bromination with reagents like Br₂ in dichloromethane or CBr₄ under radical conditions to install bromine atoms at the 2,2-positions .

- Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF) at 0–25°C minimize side reactions like ester hydrolysis .

Yield optimization requires precise stoichiometry (1:2 molar ratio for bromine) and inert atmospheres to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves the cyclopropane ring geometry and bromine substituent positions, with disorder parameters refined using software like SHELXL .

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular weight (C₁₂H₁₁Br₂O₂: ~370 g/mol) and isotopic patterns for bromine .

Advanced: How do steric and electronic effects of bromine substituents influence substitution reactions at the cyclopropane ring?

Methodological Answer:

- Steric Hindrance: The 2,2-dibromo groups create a bulky environment, favoring SN2 mechanisms at the less hindered 1-position. Steric maps from DFT calculations (e.g., Gaussian) predict reaction sites .

- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the ring, requiring strong nucleophiles (e.g., Grignard reagents) for substitutions. Kinetic studies show slower reaction rates compared to chloro analogs .

- Competing Pathways: Monitor intermediates via in-situ IR spectroscopy to distinguish between ring-opening and retention pathways .

Advanced: What strategies mitigate enantiomeric impurity in asymmetric syntheses of this compound?

Methodological Answer:

- Chiral Catalysts: Use enantiopure ligands (e.g., BINAP or Salen complexes) during cyclopropanation to induce stereoselectivity .

- Crystallization-Induced Dynamic Resolution (CIDR): Recrystallize racemic mixtures in chiral solvents (e.g., menthol derivatives) to enrich enantiomers .

- Chromatographic Purity: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) achieves >99% ee, validated by circular dichroism (CD) spectroscopy .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for bromine vapor containment .

- Spill Management: Neutralize bromine residues with sodium thiosulfate solution and dispose via hazardous waste channels .

- Storage: Keep in amber glass bottles under nitrogen at –20°C to prevent photolytic degradation and moisture absorption .

Advanced: How do bromine substituents alter thermal stability compared to chloro analogs?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Bromine’s higher atomic weight increases decomposition onset temperatures (~180°C vs. ~150°C for chloro analogs) .

- Mechanistic Insights: Bromine radicals generated during pyrolysis lead to slower degradation, as shown by GC-MS analysis of decomposition byproducts .

- Comparative Studies: DFT calculations (B3LYP/6-31G*) reveal stronger C-Br bonds (≈65 kcal/mol) than C-Cl (≈55 kcal/mol), corroborating experimental stability .

Advanced: Which computational approaches model the cyclopropane ring strain and electronic properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to quantify ring strain (≈27 kcal/mol) and electron density distribution .

- Molecular Dynamics (MD): Simulate solvent effects on ring conformation using AMBER force fields, revealing torsional preferences in polar solvents .

- Frontier Orbital Analysis: HOMO-LUMO gaps calculated via Gaussian09 predict reactivity toward electrophiles (e.g., HOMO localized on phenyl ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.